(6-Bromo-4-chloropyridin-3-yl)methanol is a heterocyclic organic compound characterized by a pyridine ring with bromine and chlorine substituents at the 6 and 4 positions, respectively, and a methanol group at the 3 position. This compound is identified by the International Union of Pure and Applied Chemistry name and has the Chemical Abstracts Service number 1585960-86-6. It is primarily utilized as an intermediate in various organic synthesis processes, particularly in the development of biologically active compounds and pharmaceuticals.
The synthesis of (6-Bromo-4-chloropyridin-3-yl)methanol typically involves two main steps: halogenation of a pyridine derivative followed by the introduction of the methanol group.
The molecular structure of (6-Bromo-4-chloropyridin-3-yl)methanol can be described as follows:
The InChI representation is:
This notation provides detailed information about the arrangement of atoms within the molecule, highlighting its heterocyclic nature.
(6-Bromo-4-chloropyridin-3-yl)methanol can undergo various chemical reactions due to its functional groups:
These reactions can be influenced by reaction conditions such as temperature, solvent choice, and catalyst presence, which dictate the pathway and yield of desired products.
The mechanism of action for (6-Bromo-4-chloropyridin-3-yl)methanol primarily revolves around its role as an intermediate in organic synthesis:
The unique positioning of bromine and chlorine affects reactivity patterns, making this compound valuable in synthetic chemistry.
The molecular refractivity and polar surface area indicate that (6-Bromo-4-chloropyridin-3-yl)methanol has potential for high gastrointestinal absorption and permeability across biological membranes .
(6-Bromo-4-chloropyridin-3-yl)methanol has several significant applications:
This compound's unique structural features make it a valuable asset in both academic research and industrial applications, particularly where complex organic synthesis is required.
(6-Bromo-4-chloropyridin-3-yl)methanol (CAS: 1227589-11-8) is a polyhalogenated pyridine derivative characterized by orthogonal halogen substituents that enable sequential functionalization. This alcohol serves as a critical synthetic intermediate in pharmaceutical and agrochemical synthesis, where its bromine and chlorine atoms exhibit differential reactivity in metal-catalyzed transformations [9]. The compound typically presents as a white to off-white crystalline solid with moderate solubility in chlorinated solvents and lower alcohols [1].
Table 1: Identity and Physicochemical Profile of (6-Bromo-4-chloropyridin-3-yl)methanol
Property | Value/Description |
---|---|
CAS Registry Number | 1227589-11-8 |
Molecular Formula | C₆H₅BrClNO |
Molecular Weight | 222.47 g/mol |
Purity (Commercial) | ≥95% |
Physical Form | White crystalline solid |
Solubility | Dichloromethane, THF, methanol, acetonitrile |
Storage Stability | 2-8°C under inert atmosphere |
Palladium-catalyzed cross-coupling reactions provide efficient access to (6-bromo-4-chloropyridin-3-yl)methanol through chemoselective transformations of polyhalogenated precursors. The compound's synthetic utility primarily stems from the significant reactivity difference between the bromine (C6) and chlorine (C4) atoms, enabling sequential functionalization:
Heck Coupling Approach: Kubelka et al. demonstrated that 6-bromo-2-chloro-3-iodopyridine undergoes regioselective Heck coupling with 3'-O-TBS-protected glycal using Pd(OAc)₂, tris(pentafluorophenyl)phosphine, and Ag₂CO₃ in chloroform at 70°C. This method affords advanced intermediates that can be reduced to the target alcohol in 85% yield after deprotection [6]. The bromine at C6 remains intact during this transformation, preserving it for subsequent functionalization.
Chemoselective Suzuki Coupling: The 6-bromo substituent exhibits significantly higher reactivity than the 4-chloro group in Suzuki-Miyaura cross-couplings. When 2-bromo-6-chloropyridine C-nucleosides react with phenylboronic acid using Pd(PPh₃)₄ at 60°C, substitution occurs exclusively at the bromine position (C2/C6) with 63% yield, leaving the chlorine available for further modification [6]. This chemoselectivity enables orthogonal functionalization patterns essential for synthesizing complex molecules.
Table 2: Palladium-Catalyzed Functionalization of Bromo-Chloro Pyridine Intermediates
Starting Material | Reaction Conditions | Product | Yield | Selectivity |
---|---|---|---|---|
6-Bromo-2-chloro-3-iodopyridine | Pd(OAc)₂, (PhF₅)₃P, Ag₂CO₃, CHCl₃, 70°C | Glycal-coupled intermediate | 52% | β-anomer exclusive |
Protected bromo-chloro nucleoside | 1.1 eq Me₃Al, Pd(PPh₃)₄, heptane, 70°C | 2-Chloro-6-methylpyridine | 87% | Monosubstitution |
2-Bromo-6-chloropyridine | 0.9 eq PhB(OH)₂, Pd(PPh₃)₄, 60°C | 6-Chloro-2-phenylpyridine | 63% | Bromine substitution |
Diastereoselective synthesis of (6-bromo-4-chloropyridin-3-yl)methanol derivatives leverages chiral auxiliaries and asymmetric reduction techniques:
Chiral Pool Utilization: The synthesis of epibatidine derivatives employs enzymatic cis-dihydroxylation of bromobenzene using Pseudomonas putida UV4, establishing stereogenic centers that control subsequent diastereoselective transformations. The stereochemistry of the resulting allylic alcohol intermediates directs the introduction of the chloropyridinyl moiety via Suzuki coupling with 6-chloropyridin-3-ylboronic acid under Pd catalysis [7]. This approach demonstrates how chiral bioproducts can dictate stereochemistry in downstream pyridine functionalization.
Crystallography-Guided Design: X-ray analysis of mixed bromo/chloro crystals (C₁₇H₁₄Br₀.₅Cl₀.₅NO₂) reveals a monoclinic P2₁/n space group with unit cell parameters a = 11.7324(5) Å, b = 7.4663(3) Å, c = 17.2211(8) Å, β = 104.890(1)°. The crystal packing shows intermolecular hydrogen bonding between the methanol hydroxyl and adjacent heterocyclic nitrogen atoms, stabilizing specific conformations that influence stereoselective reactions [8]. These structural insights enable rational design of diastereoselective transformations.
Quinoline Intermediate Synthesis: A patented route to 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline involves stereocontrolled cyclization where the alcohol functionality directs diastereoselectivity. The process employs LiBr-mediated cyclization in THF at 60°C for 36 hours, achieving 78% yield with high diastereomeric excess through substrate-controlled stereoselection . This demonstrates how the alcohol group can participate in asymmetric induction during ring-forming reactions.
Table 3: Diastereoselective Synthesis of Halogenated Pyridine Derivatives
Key Intermediate | Diastereoselective Step | Conditions | Yield | Application |
---|---|---|---|---|
Bromobenzene cis-dihydrodiol | Enzymatic dihydroxylation | Pseudomonas putida UV4 | 90% | Epibatidine synthesis |
Allylic alcohol precursor | Suzuki coupling | PdCl₂(dppf), toluene/EtOH/H₂O | 93% | Chiral nicotine derivatives |
6-Bromo-3-(chloro(phenyl)methyl)quinoline | Cyclization | LiBr, THF, 60°C, 36 h | 78% | Bedaquiline intermediates |
Whole-cell biocatalysis provides regioselective access to pyridinyl methanol derivatives under mild conditions:
Burkholderia sp. MAK1 Catalysis: Pyridin-2-ol-degrading Burkholderia sp. MAK1 (DSM102049) performs regioselective hydroxylation of halogenated pyridines. When induced with pyridin-2-ol, these whole cells convert substituted pyridin-2-amines to 5-hydroxy derivatives at 30°C with high conversion rates (up to 99% for unsubstituted pyridin-2-amine). The enzyme system exhibits preferential hydroxylation at the C5 position adjacent to the nitrogen, leaving halogen substituents at C4 and C6 unaffected [3]. This ortho-directing effect enables selective functionalization of halopyridine precursors.
Optimized Biotransformation: For 4-chloropyridin-2-amine, bioconversion reaches 97% completion within six hours at 30°C, with a production rate of 7.4 mg (g biomass)⁻¹ h⁻¹. The reaction profile shows temperature sensitivity, with activity declining sharply above 35°C due to enzyme denaturation [3]. The process maintains strict regiocontrol even with halogenated substrates, demonstrating compatibility with bromo and chloro substituents.
Substrate Scope Limitations: Electron-withdrawing substituents at C3 (fluoro, bromo, chloro) reduce conversion efficiency (43-48%), while sterically hindered 3-methyl derivatives show moderate acceptance. The biocatalyst fails to hydroxylate when cells are cultivated with glucose or succinate instead of pyridin-2-ol, confirming the inducible nature of the monooxygenase system [3]. This substrate specificity profile guides rational selection of precursor molecules for biocatalytic routes to the target methanol derivative.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1